N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is a complex organic compound with a molecular formula of C22H24N2O4. This compound is characterized by the presence of a tert-butyl group, an isoindoline-1,3-dione moiety, and a benzamide structure. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE typically involves multiple steps:
Formation of Isoindoline-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.
Acylation Reaction: The isoindoline-1,3-dione is then acylated with an appropriate acyl chloride to introduce the acetyl group.
Amidation: The resulting intermediate is reacted with tert-butylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or isoindoline derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Employed in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoindoline-1,3-dione moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ALLYL-2-[1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETAMIDE
- N-(4-BUTOXYPHENYL)-2-[1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]ACETAMIDE
- 2-[1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL]-N-PHENETHYL-ACETAMIDE
Uniqueness
N-TERT-BUTYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-21(2,3)23-18(26)15-10-6-7-11-16(15)22-17(25)12-24-19(27)13-8-4-5-9-14(13)20(24)28/h4-11H,12H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPARBRXJCLDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.